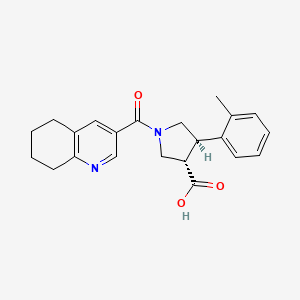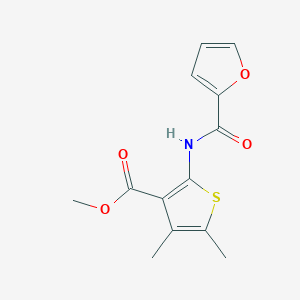![molecular formula C22H22F2N6O B5560457 N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)
N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related urea compounds often involves specific reactions between key functional groups or building blocks, such as amines, isocyanates, or other nitrogen-containing compounds. For example, in a related study, a new pyrido[2,3-d]pyrimidine compound was synthesized, showcasing a detailed approach to crafting complex urea derivatives. This process typically involves steps like amine activation, coupling reactions, and subsequent purification techniques to achieve the desired urea compound (Hong Sun et al., 2022).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the behavior and reactivity of urea derivatives. Techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and FT-IR (Fourier-Transform Infrared Spectroscopy) are employed to elucidate the structure. In the case of the pyrido[2,3-d]pyrimidine compound mentioned above, single-crystal X-ray diffraction and DFT (Density Functional Theory) calculations were utilized to confirm the solid-state structure and optimized molecular geometry, respectively (Hong Sun et al., 2022).
Chemical Reactions and Properties
The reactivity of urea derivatives can be influenced by the presence of fluorine atoms and the pyrimidinyl group. These structural elements may affect the compound's participation in various chemical reactions, such as nucleophilic substitutions or interactions with other organic compounds. For instance, the synthesis and reaction of similar urea compounds have been explored, demonstrating the potential versatility and reactivity of these molecules in chemical synthesis and modifications (S. Jung et al., 2008).
Physical Properties Analysis
The physical properties of such urea derivatives, including solubility, melting point, and stability, are essential for their application in chemical and pharmaceutical fields. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The crystal structure analysis also provides insights into the molecule's solid-state properties, such as lattice dimensions and intermolecular interactions, which can influence its physical behavior.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for the application of urea derivatives. These properties are influenced by the molecular structure, particularly the electronic effects of substituents and the overall molecular geometry. Studies on similar compounds highlight the importance of understanding these chemical properties to predict the behavior of urea derivatives in synthetic and application contexts.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-3-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N6O/c1-14-10-20(30-8-2-3-9-30)29-21(25-14)26-17-4-6-18(7-5-17)27-22(31)28-19-12-15(23)11-16(24)13-19/h4-7,10-13H,2-3,8-9H2,1H3,(H,25,26,29)(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMMHZTWTKHVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)F)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)


![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)